molecular formula C17H15NO4S3 B2647038 Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate CAS No. 896335-29-8

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Cat. No.: B2647038
CAS No.: 896335-29-8
M. Wt: 393.49
InChI Key: WPRCWSZRSYKJEG-UHFFFAOYSA-N
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Description

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is an organic compound characterized by the presence of a phenyl group, two thiophene rings, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonylation: The thiophene ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Carbamate formation: The final step involves the reaction of the sulfonylated thiophene with phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate can be compared with other similar compounds such as:

    Phenyl (2-thiophen-2-yl)carbamate: Lacks the additional thiophene and sulfonyl groups.

    Phenyl (2-(thiophen-2-ylsulfonyl)ethyl)carbamate: Contains only one thiophene ring and a sulfonyl group.

    Thiophene-2-carboxylate derivatives: Similar thiophene structure but different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S3/c19-17(22-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(20,21)16-9-5-11-24-16/h1-11,15H,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRCWSZRSYKJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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